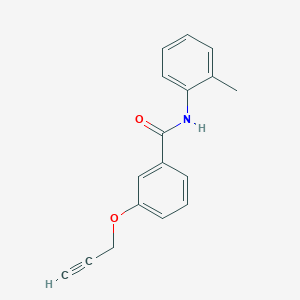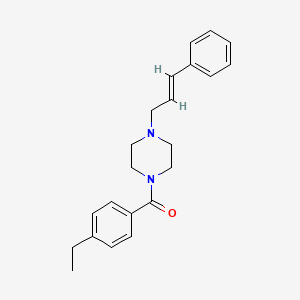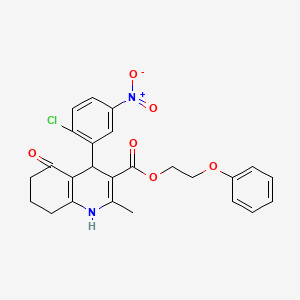
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide, also known as MPAPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in the brain. N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide in lab experiments include its high purity and high yield synthesis. However, the limitations of using N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide in lab experiments include the limited understanding of its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide. One direction is to further explore its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further understand its mechanism of action and to identify potential side effects. Additionally, future research could explore the potential use of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide as a neuroprotective agent and as an anti-inflammatory agent.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide is a multi-step process that involves the reaction of 2-methylbenzoyl chloride with propargyl alcohol to form 2-methylphenyl propargyl ether. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide. The synthesis of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has also been studied for its potential use as a neuroprotective agent and as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-3-11-20-15-9-6-8-14(12-15)17(19)18-16-10-5-4-7-13(16)2/h1,4-10,12H,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWOBONDGMSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)dibenzo[b,d]furan-3-sulfonamide](/img/structure/B5104638.png)
![1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5104644.png)
![2-ethyl-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5104655.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![2-[(3-methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5104672.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![(1H-imidazol-2-ylmethyl)({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5104688.png)
![4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)
![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)

![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
